Tribrissen

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tribrissen, also known as this compound, is a useful research compound. Its molecular formula is C24H28N8O5S and its molecular weight is 540.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Veterinary Medicine

1. Treatment of Bacterial Infections in Dogs

Tribrissen is commonly prescribed for treating bacterial infections in dogs. A study indicated that administration of this compound at a dosage of 50 mg/kg body weight every six hours effectively treated bacteremia caused by Elizabethkingia meningoseptica in a dog. The treatment lasted ten days, leading to negative blood cultures and resolution of fever after re-evaluation .

2. Effects on Tear Production

A quantitative study assessed the impact of this compound on tear production in dogs. It found that the incidence of keratoconjunctivitis sicca (KCS) was 15.2% among treated dogs, suggesting a need for monitoring tear production during treatment with trimethoprim-sulfadiazine . The study highlighted that varying dosages could lead to transient or permanent suppression of tear production.

3. Thyroid Function

Research has shown that this compound can affect thyroid function in dogs. A study reported significant fluctuations in serum concentrations of canine thyroid-stimulating hormone (cTSH) during treatment, indicating potential endocrine disruptions .

Pharmacokinetics and Dosage Studies

1. Absorption and Bioavailability

A study on Holstein calves demonstrated that the absorption rate of sulfadiazine after oral administration was slow, with bioavailability being higher in milk-fed calves compared to those fed a grain-fiber diet. The pharmacokinetic parameters indicated that subcutaneous administration might be more effective for maintaining therapeutic drug levels .

2. Optimal Dosing Regimens

The research suggested that a dosing regimen of 30 mg/kg this compound administered subcutaneously twice daily could provide sustained release and continuous therapeutic effect, particularly beneficial for young animals .

Aquaculture Applications

This compound has also found applications in aquaculture, particularly for treating vibriosis in flatfish species such as jacopever and yellowtail. The antibiotic's effectiveness against bacterial infections has made it a valuable tool for maintaining fish health in aquaculture settings .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Veterinary Medicine | Treatment of bacterial infections (e.g., Elizabethkingia meningoseptica), KCS incidence monitoring |

| Pharmacokinetics | Studies on absorption rates and optimal dosing regimens in calves |

| Aquaculture | Treatment for vibriosis in fish species like jacopever and yellowtail |

Case Studies

-

Case Study 1: Canine Bacteremia

A 2-year-old female chow-chow was treated with this compound for bacteremia caused by E. meningoseptica. The treatment led to successful recovery with negative blood cultures after ten days . -

Case Study 2: Tear Production Monitoring

In a study involving dogs treated with this compound, researchers noted a significant incidence of KCS, emphasizing the need for careful monitoring during treatment .

特性

CAS番号 |

39474-58-3 |

|---|---|

分子式 |

C24H28N8O5S |

分子量 |

540.6 g/mol |

IUPAC名 |

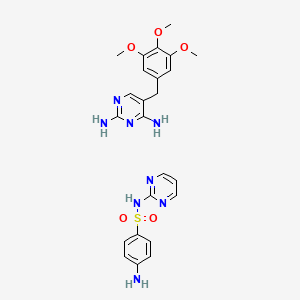

4-amino-N-pyrimidin-2-ylbenzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C14H18N4O3.C10H10N4O2S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h5-7H,4H2,1-3H3,(H4,15,16,17,18);1-7H,11H2,(H,12,13,14) |

InChIキー |

NFZZDOYBSGWASD-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

正規SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Key on ui other cas no. |

39474-58-3 |

同義語 |

co-trimazine Diaziprim Forte Ditrim sulfadiazine - trimethoprim sulfadiazine, trimethoprim drug combination sulfadiazine-trimethoprim mixture Tribrissen Triglobe trimethoprim-sulfadiazine mixture |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。